molecular formula C6H4ClF3N2O2S B2536311 4-Chloro-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine CAS No. 119610-21-8

4-Chloro-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine

Cat. No. B2536311
CAS RN: 119610-21-8
M. Wt: 260.62
InChI Key: QOGLJWXUTLRNMB-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine (4-CMT) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. 4-CMT is a small molecule that has been used as a research tool to investigate the effects of its molecular structure on biological systems.

Scientific Research Applications

COX-2 Inhibitors

4-Chloro-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine and related compounds have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors. These compounds, like 2-(butyloxy)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)pyrimidine, exhibit a favorable pharmacokinetic profile and effectiveness in rat models of hypersensitivity (Swarbrick et al., 2009).

Chemoselective Reactions

Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines demonstrate selective displacement of the chloride and sulfone groups, influenced by steric and electronic factors. This provides insights into the selective reactivity of pyrimidine derivatives (Baiazitov et al., 2013).

Nonlinear Optical Material

4,6-Dichloro-2-(methylsulfonyl)pyrimidine (DCMSP) is a potential third-order nonlinear optical material. It exhibits significant linear and nonlinear optical properties, making it suitable for applications in optical limiting and optical switching (Murthy et al., 2019).

Pyrimidine Derivatives Synthesis

The synthesis and reactions of various pyrimidine derivatives, like 4,6-dimethyl-2-(methylsulfonyl) pyrimidine, offer insights into the efficient synthesis and potential applications of these compounds in various fields (Hongbin, 2011).

Pyrimidine Ring Reactivity

The reactivity of the pyrimidine ring, as observed in reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines, presents interesting insights into pyrimidine chemistry and its potential for novel compound synthesis (Blyumin & Volovenko, 2000).

properties

IUPAC Name

4-chloro-2-methylsulfonyl-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O2S/c1-15(13,14)5-11-3(6(8,9)10)2-4(7)12-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGLJWXUTLRNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=CC(=N1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine

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